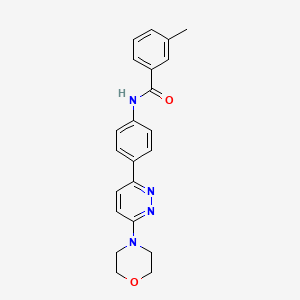

![molecular formula C19H18N2OS B2632515 N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 896608-85-8](/img/structure/B2632515.png)

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide” is a complex organic molecule. It contains a benzamide group, which is a carboxamide derived from benzoic acid, and a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. The presence of the 4-methylphenyl group indicates a phenyl ring with a methyl substituent at the 4th position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a thiazole ring, and a 4-methylphenyl group. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzamide group might undergo reactions typical for carboxamides, such as hydrolysis. The thiazole ring is aromatic and relatively stable, but could potentially participate in electrophilic substitution reactions .科学的研究の応用

DNA Binding and Staining Applications

Hoechst 33258 and its analogs, known for binding strongly to the minor groove of double-stranded B-DNA, have been widely used as fluorescent DNA stains, providing insights into cell biology and nuclear DNA content analysis. Their capacity to induce radioprotection and inhibit topoisomerase makes them pivotal in drug design and molecular binding studies (Issar & Kakkar, 2013).

Heterocyclic Compounds in Medicinal Chemistry

Synthetic Approaches and Biological Applications

Various synthetic methods for benzimidazoles, quinoxalines, and benzo(1,5)diazepines have been developed, showcasing the significance of o-phenylenediamines in synthesizing these heterocyclic compounds with diverse biological applications (Ibrahim, 2011).

Quinazolines and Pyrimidines in Optoelectronics

Optoelectronic Material Development

Quinazolines, notable in medicinal chemistry, have seen extensive research for their applications in electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been crucial for creating novel optoelectronic materials, including materials for OLEDs and photosensitizers for dye-sensitized solar cells (Lipunova et al., 2018).

Benzothiazole Derivatives in Pharmacology

Pharmacological Activities

Benzothiazole and its derivatives are recognized for their broad spectrum of biological activities. These compounds are integral in bioactive heterocycles and natural products, displaying antimicrobial, analgesic, antitubercular, antiviral, and antioxidant activities. Their structural basis forms the core of several potent drugs, highlighting the continuous interest in exploring the biological and therapeutic potentials of benzothiazole-containing compounds (Sumit et al., 2020).

将来の方向性

作用機序

The compound also contains a benzamide moiety. Benzamide derivatives have been found to have diverse biological activities. For example, some benzamide derivatives have been found to act as allosteric activators of human glucokinase, which could potentially be used for the treatment of type-2 diabetes .

特性

IUPAC Name |

N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c1-14-7-9-16(10-8-14)19-21-17(13-23-19)11-12-20-18(22)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNUCTBZCDWIIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-ethylbutanoyl)-N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2632435.png)

![N-(4-bromophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2632436.png)

![6-{3-[(5-chloro-2-hydroxybenzyl)amino]-1-pyrrolidinyl}-N~3~-(3-fluorophenyl)nicotinamide](/img/structure/B2632439.png)

![(E)-ethyl 7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-((E)-styryl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2632441.png)

![2-(4-Ethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2632444.png)

![3-methyl-N-{6-[4-(thiomorpholin-4-ylcarbonyl)-1H-imidazol-1-yl]pyridin-3-yl}butanamide](/img/structure/B2632445.png)

![1-[2-(Trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]prop-2-en-1-one](/img/structure/B2632447.png)

![5-((2-fluorobenzyl)thio)-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2632450.png)

![3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2632453.png)

![Tert-butyl (3aR,6aS)-4-oxo-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2632454.png)